4-(4-Biphenylyl)-2-(3-methyl-2-pyridyl)thiazole
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Overview
Description
4-(4-Biphenylyl)-2-(3-methyl-2-pyridyl)thiazole, commonly known as DTT, is a thiazole compound that has been extensively studied for its potential applications in scientific research. DTT has been found to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in the field of biochemistry and pharmacology.
Mechanism of Action
DTT acts as a reducing agent by breaking disulfide bonds in proteins. It does this by donating electrons to the sulfur atoms in the disulfide bonds, which results in the formation of free thiol groups. This reduction process can lead to changes in the conformation and activity of proteins.
Biochemical and Physiological Effects:
DTT has been shown to exhibit various biochemical and physiological effects. It has been found to protect cells from oxidative stress-induced apoptosis and has been shown to enhance the activity of certain enzymes. DTT has also been shown to increase the solubility of proteins and improve their stability.
Advantages and Limitations for Lab Experiments
DTT is a valuable tool for researchers in the field of biochemistry and pharmacology. Its reducing properties make it useful for the preparation of proteins for electrophoresis, and its antioxidant properties make it useful for investigating oxidative stress-related diseases. However, DTT can be toxic at high concentrations and can also interfere with certain assays, so its use should be carefully controlled.
Future Directions
There are several future directions for research on DTT. One area of interest is the development of more potent and selective reducing agents that can be used in place of DTT. Another area of interest is the investigation of the effects of DTT on specific proteins and enzymes. Additionally, research could be conducted to investigate the potential use of DTT in the treatment of oxidative stress-related diseases.
Synthesis Methods
DTT can be synthesized by reacting 3-methyl-2-pyridylamine with 4-bromobiphenyl in the presence of a base, followed by a reaction with thioacetamide to form the thiazole ring. The final product is obtained by purification through column chromatography.
Scientific Research Applications
DTT has been extensively studied for its potential applications in scientific research. It has been found to exhibit antioxidant properties and has been used in various studies to investigate oxidative stress and related diseases. DTT has also been used as a reducing agent in the preparation of proteins for electrophoresis and has been shown to enhance the solubility of proteins.
properties
IUPAC Name |
2-(3-methylpyridin-2-yl)-4-(4-phenylphenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2S/c1-15-6-5-13-22-20(15)21-23-19(14-24-21)18-11-9-17(10-12-18)16-7-3-2-4-8-16/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTGEJFLEXCZLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Biphenylyl)-2-(3-methyl-2-pyridyl)thiazole |
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